N-Demethylcelesticetin
Description
N-Demethylcelesticetin is a natural lincosamide antibiotic produced by Streptomyces caelestis mutants (e.g., NRRL 5481 and NRRL 2418) . Its molecular formula is C23H34N2O9S (molecular weight: 514.596 g/mol), and it exhibits activity against gram-positive bacteria . Structurally, it lacks a methyl group on the nitrogen atom compared to its parent compound, celesticetin, which influences its chemical and biological properties. Key physicochemical characteristics include:
Properties
CAS No. |
40736-31-0 |
|---|---|
Molecular Formula |
C23H34N2O9S |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[3,4,5-trihydroxy-6-[2-methoxy-1-(pyrrolidine-2-carbonylamino)propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C23H34N2O9S/c1-12(32-2)16(25-21(30)14-7-5-9-24-14)20-18(28)17(27)19(29)23(34-20)35-11-10-33-22(31)13-6-3-4-8-15(13)26/h3-4,6,8,12,14,16-20,23-24,26-29H,5,7,9-11H2,1-2H3,(H,25,30) |
InChI Key |
JGNMAXOBERVZHJ-UHFFFAOYSA-N |
SMILES |
CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3)OC |
Canonical SMILES |
CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3)OC |
Synonyms |
N-demethylcelesticetin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Implications :
Key Findings :
- N-Demethylcelesticetin’s N-demethylation may reduce susceptibility to resistance mechanisms (e.g., Erm-mediated methylation) compared to methylated lincosamides .
- Semisynthetic derivatives of this compound (e.g., chlorinated variants) show enhanced stability and activity, as seen in other lincosamide modifications .
Physicochemical Properties
Notable Trends:
- This compound’s solubility profile suggests better formulation flexibility than lincomycin A.
- The lack of O-demethylcelesticetin’s optical data limits direct comparisons, but its solubility in ethanol indicates distinct polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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